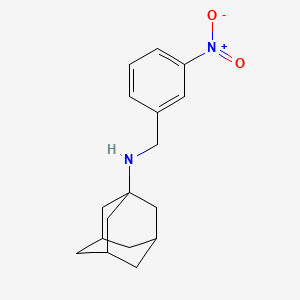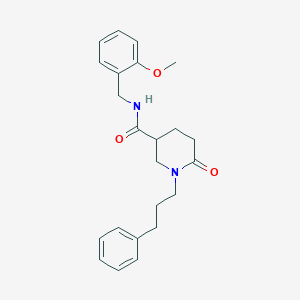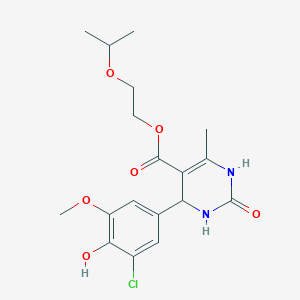![molecular formula C19H26N2O2 B5062175 N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide](/img/structure/B5062175.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide, also known as CXM, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. CXM is a type of ligand that has the ability to bind to metal ions, making it an important component in various chemical reactions.
科学的研究の応用
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide has been extensively studied for its applications in various fields of science. It has been used as a ligand in the synthesis of metal complexes, which have been shown to have potential applications in catalysis, drug discovery, and materials science. N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide has also been used as a chiral auxiliary in asymmetric synthesis, allowing for the preparation of enantiomerically pure compounds.
作用機序
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide binds to metal ions through its amide and imine functional groups, forming stable metal complexes. The resulting metal complexes have unique properties that can be exploited for various applications. For example, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide-metal complexes have been shown to catalyze a range of chemical reactions with high efficiency and selectivity.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide has been shown to have limited toxicity, making it a suitable ligand for use in biomedical applications. Studies have shown that N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide-metal complexes have potential as anti-cancer agents, due to their ability to induce apoptosis in cancer cells. Additionally, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide-metal complexes have been shown to have antimicrobial properties, making them potential candidates for the development of new antibiotics.
実験室実験の利点と制限
One of the main advantages of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide is its ability to form stable metal complexes with a range of metal ions. This property makes it a versatile ligand for use in various chemical reactions. However, the synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide can be challenging, requiring specialized equipment and expertise. Additionally, the purification of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide can be time-consuming, making it less suitable for high-throughput applications.
将来の方向性
There are numerous future directions for the study of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide and its applications. One promising area of research is the development of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide-metal complexes as catalysts for renewable energy applications, such as the conversion of biomass to fuels. Additionally, the use of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide-metal complexes as imaging agents for medical applications is an area of active research. Finally, the development of new synthetic routes for N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide and its derivatives could lead to the discovery of new and improved ligands for use in various scientific fields.
Conclusion:
In conclusion, N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide is a versatile ligand that has numerous applications in various fields of science. Its ability to form stable metal complexes has made it an important component in catalysis, drug discovery, and materials science. While there are limitations to its use, the future directions for research into N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide and its derivatives are promising, and could lead to the discovery of new and improved ligands for use in a range of scientific applications.
合成法
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide involves the reaction of mesitylene with ethylenediamine, followed by the addition of cyclohexene. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The resulting product is purified using column chromatography, yielding N-[2-(1-cyclohexen-1-yl)ethyl]-N'-mesitylethanediamide as a white crystalline solid.
特性
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-13-11-14(2)17(15(3)12-13)21-19(23)18(22)20-10-9-16-7-5-4-6-8-16/h7,11-12H,4-6,8-10H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAUFBXSMDUAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5062095.png)
![N-[5-(1-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5062107.png)

![4-(acetylamino)-1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5062116.png)
![4-({[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5062122.png)


![ethyl 4-({[3-(3-chlorophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5062135.png)

![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-propoxybenzamide](/img/structure/B5062157.png)
![[1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B5062163.png)
![1-(4-fluorobenzyl)-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5062172.png)

![3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(1-phenylcyclopropyl)propanamide](/img/structure/B5062189.png)